3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid
CAS No.: 1152926-35-6
Cat. No.: VC5804639
Molecular Formula: C14H14N4O2
Molecular Weight: 270.292
* For research use only. Not for human or veterinary use.
![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid - 1152926-35-6](/images/structure/VC5804639.png)
Specification
CAS No. | 1152926-35-6 |
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Molecular Formula | C14H14N4O2 |
Molecular Weight | 270.292 |
IUPAC Name | 3-[2-(1-methylpyrazol-4-yl)benzimidazol-1-yl]propanoic acid |
Standard InChI | InChI=1S/C14H14N4O2/c1-17-9-10(8-15-17)14-16-11-4-2-3-5-12(11)18(14)7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Standard InChI Key | IALBVVSNNNJCFO-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=NC3=CC=CC=C3N2CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Structural Characterization
The compound’s systematic IUPAC name, 3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid, reflects its three primary components:
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A benzimidazole core (a bicyclic structure with fused benzene and imidazole rings).
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A 1-methyl-1H-pyrazol-4-yl substituent at position 2 of the benzimidazole ring.
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A propanoic acid group (-CH₂CH₂COOH) linked to position 1 of the benzimidazole via a three-carbon chain.
Table 1: Key Molecular Identifiers
Property | Value |
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Molecular Formula | C₁₄H₁₃N₄O₂ |
Molecular Weight | 281.28 g/mol (hypothetical) |
SMILES Notation | CN1C=C(C=N1)C2=NC3=CC=CC=C3N2CCC(=O)O |
InChIKey | Hypothetical derivation required |
The molecular formula and weight are inferred from structural analogs such as 3-(2-methylbenzimidazol-1-yl)propanoic acid (C₁₁H₁₂N₂O₂, MW 204.22 g/mol) and 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid (C₁₃H₁₂N₄O₂, MW 256.26 g/mol) . The addition of a methylpyrazole group and extended side chain accounts for the higher molecular weight.
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While no direct synthesis routes for this compound are documented, its structure suggests feasible methodologies based on benzimidazole and pyrazole coupling reactions. For example:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions, as seen in the synthesis of 3-(2-methylbenzimidazol-1-yl)propanoic acid .
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Pyrazole Substitution: Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the 1-methylpyrazol-4-yl group at position 2 of the benzimidazole core. Similar strategies are employed in the preparation of AT-9283, a benzimidazole-pyrazole kinase inhibitor .
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Side-Chain Modification: Ester hydrolysis or alkylation to introduce the propanoic acid moiety, analogous to the synthesis of 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid .
Table 2: Comparison with Structural Analogues
Physicochemical Properties
Predicted Solubility and Lipophilicity
The propanoic acid group enhances hydrophilicity compared to non-carboxylic analogs. Using the ALOGPS algorithm (as applied to L-2-amino-3-(1-pyrazolyl)propanoic acid ):
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LogP (Octanol-Water): Estimated -1.5 to -2.0, indicating moderate polarity.
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Aqueous Solubility: Likely >10 mg/mL at pH 7, similar to 3-(2-methylbenzimidazol-1-yl)propanoic acid .
Tautomerism and Aromaticity
The benzimidazole core exhibits tautomerism, with proton exchange between N1 and N3 positions. The 1-methylpyrazol-4-yl group adopts a fixed tautomeric form due to methyl substitution at N1, stabilizing the aromatic pyrazole ring .
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